molecular formula C27H26BrOP B012811 (2-Benzyloxyethyl)triphenylphosphonium bromide CAS No. 103535-06-4

(2-Benzyloxyethyl)triphenylphosphonium bromide

Cat. No.: B012811
CAS No.: 103535-06-4
M. Wt: 477.4 g/mol
InChI Key: BICVQFBELAVBIE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H26BrOP and a molecular weight of 477.37 g/mol . It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (2-bromoethyl)benzyl ether in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under microwave irradiation at 60°C for about 30 minutes, resulting in high yields (87-98%) of the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (2-(Benzyloxy)ethyl)triphenylphosphonium bromide include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (60-80°C) and inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving (2-(Benzyloxy)ethyl)triphenylphosphonium bromide depend on the specific reaction type. For example, in substitution reactions, the product will be a new phosphonium salt with a different substituent replacing the bromide ion.

Scientific Research Applications

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide involves its role as a phosphonium reagent. It can facilitate the formation of carbon-carbon bonds by acting as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, enabling the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide is unique due to the presence of the benzyloxy group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.

Properties

IUPAC Name

triphenyl(2-phenylmethoxyethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26OP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20H,21-23H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVQFBELAVBIE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80637550
Record name [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103535-06-4
Record name [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Benzyloxyethyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(2-Benzyloxyethyl)triphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-Benzyloxyethyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(2-Benzyloxyethyl)triphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
(2-Benzyloxyethyl)triphenylphosphonium bromide
Reactant of Route 6
(2-Benzyloxyethyl)triphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.